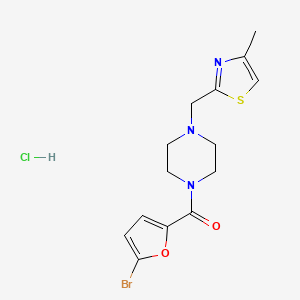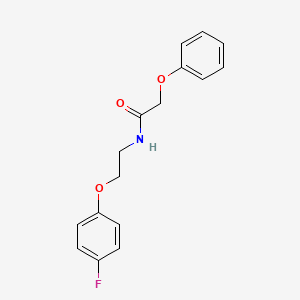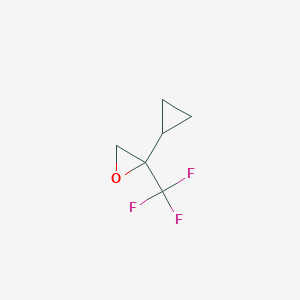
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a bromofuran ring, a thiazole ring, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Bromofuran Ring: The bromofuran ring can be synthesized by brominating furan using bromine in the presence of a catalyst.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The bromofuran, thiazole, and piperazine rings are then coupled together using appropriate coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can be used to study the interactions between different biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The bromofuran ring can interact with aromatic residues in proteins, while the thiazole and piperazine rings can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chlorofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- (5-Iodofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- (5-Fluorofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Uniqueness
What sets (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride apart from similar compounds is the presence of the bromine atom in the furan ring. This bromine atom can participate in unique halogen bonding interactions, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the bromofuran, thiazole, and piperazine rings provides a unique scaffold that can be further functionalized for various applications.
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S.ClH/c1-10-9-21-13(16-10)8-17-4-6-18(7-5-17)14(19)11-2-3-12(15)20-11;/h2-3,9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJWNYSBHIJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)
![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)
![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)


![1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2824944.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2824946.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)


![methyl 4-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2824953.png)
![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)

